molecular formula C9H6BrNO B023616 6-Bromoquinolin-2(1H)-one CAS No. 1810-66-8

6-Bromoquinolin-2(1H)-one

Cat. No.: B023616
CAS No.: 1810-66-8
M. Wt: 224.05 g/mol
InChI Key: YLAFBGATSQRSTB-UHFFFAOYSA-N
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Description

6-Bromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one It is a heterocyclic aromatic organic compound that features a bromine atom at the sixth position of the quinolin-2(1H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of automated systems can also enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinolin-2,3-dione derivatives.

    Reduction: The compound can be reduced to form 6-bromo-1,2-dihydroquinolin-2-one.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinolin-2,3-dione derivatives.

    Reduction: 6-Bromo-1,2-dihydroquinolin-2-one.

    Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

    6-Chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoroquinolin-2(1H)-one: Contains a fluorine atom at the sixth position.

    6-Iodoquinolin-2(1H)-one: Features an iodine atom at the sixth position.

Uniqueness: 6-Bromoquinolin-2(1H)-one is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

6-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAFBGATSQRSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495319
Record name 6-Bromoquinolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-66-8
Record name 6-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinolin-2(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound is prepared from 4-bromoaniline and cinnamoyl chloride according to the procedure described in J. Chem. Soc., Perkin Trans. I, 1972, 1648. The crude 6-bromo-1H-quinolin-2-one intermediate obtained is triturated in Et2O/hexanes and filtered to give a beige solid which is used directly in the chlorination step. The crude product is recrystallized in MeOH to afford the title compound as a beige solid.
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Synthesis routes and methods II

Procedure details

To a solution of commercially available 6-bromo-1,2,3,4-tetrahydro-2-quinolinone (5.0 g, 22 mmol) and NBS (4.9 g, 27 mmol) in CHCl3 (80 mL) was added a catalytic portion of benzoyl peroxide at RT. The mixture was refluxed at 80° C. for 3 h, after which additional NBS (2.0 g) was added and the reaction refluxed overnight at 80° C. Additional NBS (0.9 g) was added into the reaction mixture which was refluxed at 80° C. for 5 h. The solid was filtered, washed with EtOH and dried to yield 6-bromoquinolin-2(1H)-one (4.35 g, 88% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 7.93 (d, J=2.8 Hz, 1H), 7.88 (d, J=9.6 Hz, 1H), 7.64 (dd, J=2.0, and 8.8 Hz, 1H), 7.25 (d, J=8.8 Hz, 1H), 6.55 (dd, J=2.0, and 9.6 Hz, 1H); LC-MS (EI) m/z: 224.0 (M+H+).
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5 g
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4.9 g
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80 mL
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2 g
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0.9 g
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Synthesis routes and methods III

Procedure details

0.07 Mols (10.16 g) of carbostyril were put into 100 ml acetic acid in a 500 ml round bottom flask fitted with an air stirrer, thermometer and a vented dropping funnel. It was stirred and warmed to 56° C. where the carbostyril was in solution. 0.075 Mols (12.0 g) of bromine were put into 50 ml of acetic acid and added to the reaction over a one hour period. The temperature was held between 56° and 65° C. The reaction was then stirred for 13/4 hr. at 63°-65° C. It was then cooled to 38° C. and the solids filtered off. From this and the filtrate were obtained 7.65 g of 6-bromocarbostyril (product checked by IR). A second fraction of 3.9 g was also obtained which looked to be a mixture of monobromo and dibromocarbostyril.
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10.16 g
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100 mL
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12 g
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50 mL
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Synthesis routes and methods IV

Procedure details

37.8 g (0.14 mol) (E)-N-(4-bromo-phenyl)-3-ethoxy-acrylamide are added batchwise to 200 mL concentrated sulphuric acid and stirred for 2 h at RT. Then the reaction mixture is poured into ice water, the precipitate is filtered off and washed with water. The solid is dried at 70° C. in the drying cupboard.
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37.8 g
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200 mL
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ice water
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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